Lipophilicity Ranking vs Para-Substituted Analogues
The 4‑bromo analogue exhibits the highest computed LogP in the para‑substituted series, exceeding the 4‑chloro, 4‑methyl, 4‑fluoro and unsubstituted benzyl analogues . This ordering enables deliberate modulation of lipophilicity‑driven properties such as membrane permeability and metabolic stability in SAR campaigns.
| Evidence Dimension | LogP (calculated lipophilicity) of the hydrochloride salts |
|---|---|
| Target Compound Data | LogP = 3.83 |
| Comparator Or Baseline | 4-Cl: LogP = 3.68; 4-CH₃: LogP = 3.47; 4-F: LogP = 3.11; Unsubstituted (H): LogP ≈ 2.43–2.93 |
| Quantified Difference | ΔLogP (Br – Cl) = +0.15; ΔLogP (Br – CH₃) = +0.36; ΔLogP (Br – F) = +0.72; ΔLogP (Br – H) ≈ +0.90–1.40 |
| Conditions | Computed LogP values from Hit2Lead (consensus algorithm) and ChemScene (TPSA‑based) for the neutral amine forms |
Why This Matters
The higher LogP of the 4‑bromo analogue can be exploited to increase passive membrane permeability or to compensate for polar substituents introduced during lead optimisation, while the heavy bromine atom simultaneously provides a convenient MS isotopic signature.
